2-Chloro-5-methoxypyridine

Beschreibung

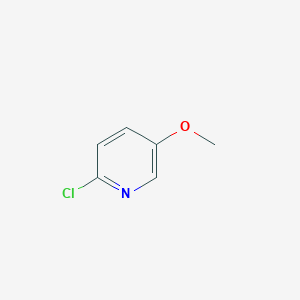

Chemical Identity and Properties 2-Chloro-5-methoxypyridine (CAS: 139585-48-1) is a pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . Key physical properties include:

- Density: 1.21 g/cm³

- Boiling Point: 213.7°C at 760 mmHg

- Flash Point: 83.1°C

- Vapor Pressure: 0.236 mmHg at 25°C .

The compound features a chlorine substituent at the 2-position and a methoxy group at the 5-position on the pyridine ring. This substitution pattern significantly influences its reactivity and applications in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and as a precursor for pharmaceuticals .

Eigenschaften

IUPAC Name |

2-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGHKJHRHVDMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569474 | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-48-1 | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

In this method, 5-methoxypyridine reacts with POCl₃ under reflux conditions. The reaction proceeds via the formation of a reactive N-chloropyridinium intermediate, which facilitates electrophilic aromatic substitution. Typical conditions involve heating at 110–120°C for 6–8 hours, yielding this compound with 70–85% efficiency. Excess POCl₃ acts as both a chlorinating agent and solvent, though dichloromethane or toluene may be used to moderate reactivity.

Key Variables :

-

Temperature : Higher temperatures (>120°C) risk over-chlorination, producing 2,5-dichloro-3-methoxypyridine as a byproduct.

-

Catalysts : Lewis acids like FeCl₃ (1–2 mol%) enhance regioselectivity by stabilizing transition states.

Thionyl Chloride (SOCl₂) as an Alternative

SOCl₂ offers a milder chlorination pathway, particularly suitable for heat-sensitive substrates. The reaction mechanism involves in situ generation of HCl, which protonates the pyridine nitrogen, followed by nucleophilic attack by Cl⁻. Yields range from 60–75%, with shorter reaction times (3–4 hours) at 80–90°C.

Nucleophilic Aromatic Substitution

Nucleophilic substitution exploits the electron-withdrawing effect of the methoxy group to replace a leaving group (e.g., nitro or sulfonic acid) at position 2.

Nitro Group Displacement

2-Nitro-5-methoxypyridine undergoes reduction followed by chlorination. Hydrogenation over Pd/C (5 wt%) in ethanol converts the nitro group to an amine, which is subsequently diazotized and treated with CuCl to yield the target compound. This two-step process achieves 65–80% overall yield.

Sulfonic Acid Group Replacement

Sulfonation of 5-methoxypyridine at position 2 using fuming sulfuric acid, followed by displacement with Cl⁻ in the presence of KCl, provides a regioselective route. Reaction conditions (150°C, 12 hours) and stoichiometric KCl are critical for avoiding desulfonation side reactions.

Catalytic Hydrogenation and Hydrogen Substitution

Recent advances in catalytic hydrogenation enable selective dehalogenation or halogen exchange. A patented method involves hydrogenation of 5-methoxy-2-bromopyridine using a Pd/C catalyst (1–3 wt%) under 0.2–0.4 MPa H₂ pressure. Bromine is replaced by chlorine via a hypothesized radical intermediate, with methanol as the solvent and pyridine as a base to neutralize HBr byproducts.

Optimization Insights :

-

Catalyst Loading : Higher Pd/C concentrations (≥3 wt%) reduce reaction times but increase costs.

-

Solvent Polarity : Methanol’s moderate polarity balances substrate solubility and catalyst activity.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings offer modular approaches to install substituents.

Suzuki-Miyaura Coupling

While traditionally used for C–C bond formation, modified Suzuki conditions can introduce chlorine. For example, 5-methoxy-2-boronic acid pyridine reacts with CuCl₂ in the presence of Pd(PPh₃)₄, achieving 55–70% yield. The reaction requires anhydrous DMF and elevated temperatures (100–120°C).

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-chloropyridine with sodium methoxide introduces the methoxy group. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 130°C, this method achieves 60–75% yield. Steric hindrance at position 2 favors substitution at position 5.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Chlorination | 70–85 | 110–120 | High regioselectivity | Corrosive reagents, byproduct formation |

| SOCl₂ Chlorination | 60–75 | 80–90 | Mild conditions | Lower yields |

| Catalytic Hydrogenation | 65–80 | 20–40 | Atom-economical, scalable | Requires high-pressure H₂ |

| Suzuki-Miyaura Coupling | 55–70 | 100–120 | Modular substrate design | Expensive catalysts |

| Ullmann Coupling | 60–75 | 130 | Broad functional group tolerance | Long reaction times |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors excel in POCl₃-mediated chlorination, minimizing exposure to hazardous gases. For catalytic hydrogenation, fixed-bed reactors with recycled Pd/C reduce catalyst costs. Environmental regulations increasingly favor SOCl₂ over POCl₃ due to lower toxicity of byproducts (SO₂ vs. POCl₃ hydrolysis products).

Emerging Techniques

Photocatalytic Chlorination

Visible-light-driven chlorination using Ru(bpy)₃²⁺ as a photocatalyst and CCl₄ as a chlorine source achieves 50–60% yield at room temperature. This method avoids extreme temperatures but requires precise light intensity control.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 2-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: 2-Chloro-5-methylpyridine

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 2-Chloro-5-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate reactions that lead to the formation of biologically active molecules.

- Case Study: It has been utilized in synthesizing compounds that exhibit anti-inflammatory properties, contributing to drug development for treating conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Agents :

- This compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit bacterial growth, making them candidates for new antibiotics.

- Example: The synthesis of derivatives that target specific bacterial enzymes has shown promising results in laboratory settings.

Agrochemical Applications

- Pesticide Synthesis :

- This compound is used as a precursor in the synthesis of various pesticides, particularly neonicotinoids, which are effective against a wide range of pests.

- Data Table: Comparison of neonicotinoid insecticides derived from this compound:

| Insecticide | Active Ingredient | Application |

|---|---|---|

| Imidacloprid | Derived from pyridine | Used for crop protection |

| Thiacloprid | Derived from pyridine | Effective against sucking insects |

| Acetamiprid | Derived from pyridine | Broad-spectrum insecticide |

- Herbicides :

- The compound is also being investigated for its role in herbicide formulations. Its ability to interact with plant growth regulators makes it a valuable component in developing selective herbicides.

- Research indicates that formulations containing this compound can effectively control weed populations without harming crops.

Synthetic Applications

- Chemical Synthesis :

- The compound is utilized in various synthetic pathways due to its reactivity. It can undergo nucleophilic substitution reactions, making it useful in creating more complex organic molecules.

- Example: Its reaction with amines has been explored to generate new pyridine derivatives that have potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxypyridine is largely dependent on its chemical structure. The chlorine and methoxy groups influence its reactivity and interaction with other molecules. In biological systems, the compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-5-methoxypyridine exhibits distinct reactivity compared to other chloro-substituted pyridines due to the electron-donating methoxy group at the 5-position. Key findings include:

- 4-Selectivity Over 2-Substitution : In base-catalyzed halogen transfer reactions, this compound (compound 25 ) demonstrates preferential substitution at the 4-position rather than the 2-chloro site. This contrasts with 5-bromo-2-iodopyridine (23 ), which undergoes 4-substitution more readily .

- Reaction Rate Constants :

In SNAr reactions with benzyl alkoxide, this compound has a lower activation energy (ΔG‡) compared to 2-chloropyridine and 2-chloro-6-methylpyridine. This is attributed to the methoxy group’s electron-donating effect, which stabilizes the transition state .

Table 1: SNAr Reactivity of Chloropyridines

| Compound | ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) | Reference |

|---|---|---|---|

| 2-Chloropyridine | 24.3 | 1.0 (reference) | |

| 2-Chloro-6-methylpyridine | 23.8 | 1.5 | |

| This compound | 22.1 | 3.2 |

Structural and Functional Analogues

Comparisons with other pyridine derivatives highlight the impact of substituent position and electronic effects:

2-Chloro-3-methylpyridine (CAS: 18368-76-8)

- Molecular Formula : C₆H₆ClN

- Molecular Weight : 127.57 g/mol .

- Key Differences : The methyl group at the 3-position increases steric hindrance, reducing SNAr reactivity compared to this compound.

5-Chloro-2-methoxypyridine (CAS: 139585-48-1)

- Note: This is a positional isomer of this compound.

- Key Differences : The chlorine and methoxy groups swap positions, altering electronic effects. The electron-withdrawing chlorine at the 5-position deactivates the ring, reducing nucleophilic attack susceptibility compared to the original compound .

2-Chloro-5-methylpyridine (CAS: 18368-64-4)

Table 2: Physical and Structural Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Reactivity Trend |

|---|---|---|---|---|

| This compound | 143.57 | 213.7 | 2-Cl, 5-OCH₃ | High (electron-donating) |

| 2-Chloro-3-methylpyridine | 127.57 | 195.0 | 2-Cl, 3-CH₃ | Moderate (steric hindrance) |

| 5-Chloro-2-methoxypyridine | 143.57 | 210.2 | 5-Cl, 2-OCH₃ | Low (electron-withdrawing) |

| 2-Chloro-5-methylpyridine | 127.57 | 188.5 | 2-Cl, 5-CH₃ | Moderate (weak donating) |

Biologische Aktivität

2-Chloro-5-methoxypyridine is a pyridine derivative that has garnered attention in various fields of research, particularly for its biological activity. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.

- Chemical Formula : C6H6ClNO

- Molecular Weight : 145.57 g/mol

- CAS Number : 15169000

Biological Activity

This compound has been studied for its potential biological activities, including cytotoxic effects against cancer cell lines. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. Notably, the compound has shown significant cytotoxicity against several cancer cell lines, including colorectal cancer cells.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.35 |

| Caco-2 | 0.54 |

| AGS | 26.9 |

| PANC-1 | >50 |

| SMMC-7721 | 22.92 |

| HIEC | >50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits selective cytotoxicity towards colorectal cancer cells compared to normal intestinal epithelial cells (HIEC), which shows an IC50 greater than 50 μM, indicating lower toxicity towards normal cells .

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and decreasing mitochondrial membrane potential.

- Inhibition of Colony Formation : The compound significantly inhibits colony formation in treated cancer cells, further confirming its antiproliferative effects .

Case Studies

A notable case study involved the evaluation of various derivatives of pyridine compounds, including this compound, for their anticancer properties. In vitro assays demonstrated that these compounds effectively inhibited the growth of multiple cancer cell lines, with particular emphasis on colorectal cancer models.

Study Findings

- Study Design : Various concentrations of this compound were administered to HCT116 and Caco-2 cell lines over a period of 48 hours.

- Results : The study found that higher concentrations led to increased cytotoxicity and a significant reduction in cell viability.

The study concluded that modifications to the pyridine structure could enhance biological activity and selectivity towards cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-methoxypyridine, and how can reaction conditions influence selectivity?

- Methodological Answer : A prevalent method involves chlorination of 3-methylpyridine-N-oxide using phthalyl chloride in dichloromethane with triethylamine as a base. This yields a mixture of 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) at 85% efficiency . Selectivity can be optimized by adjusting reaction temperature, solvent polarity, and stoichiometry of the chlorinating agent. Alternative routes include condensation of n-propionaldehyde with methyl acrylate and morpholine, though yields and purity vary depending on catalyst choice .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming methoxy (-OCH₃) and chloro (-Cl) substituent positions. Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–600 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid dust formation, as particulate matter may irritate the respiratory system . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electron density distributions, identifying reactive sites. The chloro group at position 2 exhibits higher electrophilicity due to resonance withdrawal by the methoxy group at position 5, making it prone to substitution. Solvent effects (e.g., DMSO vs. THF) can be modeled using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies minimize byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Byproducts such as 2-chloro-3-methylpyridine arise from incomplete regioselectivity. Optimizing reaction time and temperature reduces over-chlorination. Catalytic systems (e.g., Pd/C or CuI) improve selectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires strict control of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to avoid dehalogenation .

Q. How do structural analogs of this compound influence bioactivity in drug discovery?

- Methodological Answer : Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) enhances binding to enzymatic targets like kinase inhibitors. For instance, 2-chloro-5-nitropyridine derivatives show increased antiglycation activity (IC₅₀ = 240 µM) compared to methoxy analogs. Molecular docking studies (AutoDock Vina) reveal that chloro and nitro groups improve hydrophobic interactions with active-site residues .

Q. What are the ecological implications of this compound degradation products?

- Methodological Answer : Hydrolysis products like 5-methoxypyridin-2-ol are less persistent but may exhibit residual toxicity. Aerobic biodegradation studies using OECD 301B guidelines show <10% mineralization over 28 days, suggesting moderate environmental persistence. Soil mobility is low (log Kₒₐ = 2.1), reducing groundwater contamination risks. However, chronic ecotoxicity data for aquatic organisms remain limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.